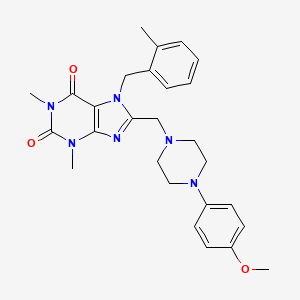

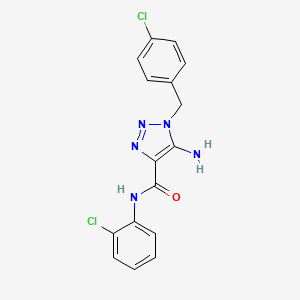

![molecular formula C22H22N4O5S3 B2688266 (Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-02-1](/img/structure/B2688266.png)

(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the prop-2-yn-1-yl group might undergo addition reactions with electrophiles, and the sulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the functional groups present .Applications De Recherche Scientifique

Antimicrobial Properties

One of the key applications of compounds related to (Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is in the field of antimicrobial research. Studies have shown that various derivatives of benzothiazoles, which share a structural similarity with the compound , exhibit significant antibacterial activity. For example, Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and found them to possess considerable antibacterial properties (Patel & Agravat, 2009).

Antiarrhythmic and Antiserotonin Activity

The compound's derivatives have also been investigated for their potential in treating cardiovascular conditions. Zhukovskaya et al. (2017) researched 2-Dialkylaminobenzimidazoles and found that certain derivatives exhibited significant antiarrhythmic and antiserotonin activities, suggesting potential applications in cardiovascular and neurological disorders (Zhukovskaya et al., 2017).

Anti-Cancer Properties

Another significant application is in the field of cancer research. For instance, Al-Said et al. (2011) synthesized novel 1,2-dihydropyridine, thiophene, and thiazole derivatives, including those with a sulfone moiety, and found them to have potent anticancer activity against human breast cancer cell lines (Al-Said et al., 2011).

Antituberculosis Activity

The compound's derivatives have been explored for their efficacy against tuberculosis. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).

Alzheimer’s Disease Treatment

Research has also extended into neurodegenerative diseases, with efforts to synthesize new drug candidates for Alzheimer’s disease. For instance, Rehman et al. (2018) synthesized a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide and evaluated their potential as drug candidates for Alzheimer’s disease (Rehman et al., 2018).

Calcium Channel Activation for Vaccine Enhancement

In immunology, compounds like 2D216, which have a similar aminothiazole scaffold, have been identified to act as co-adjuvants in enhancing immune responses from vaccines. This is achieved through mechanisms such as intracellular Ca2+ elevation via Ca2+ channels (Saito et al., 2022).

Safety and Hazards

Orientations Futures

Future research on this compound could potentially explore its synthesis, properties, and potential applications. For example, researchers might investigate new methods for synthesizing the compound, study its reactivity and stability, or explore its potential uses in fields like medicinal chemistry or materials science .

Propriétés

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S3/c1-2-12-26-19-11-10-18(33(23,28)29)15-20(19)32-22(26)24-21(27)16-6-8-17(9-7-16)34(30,31)25-13-4-3-5-14-25/h1,6-11,15H,3-5,12-14H2,(H2,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXPYAOVGILCLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)

![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)

![1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688193.png)

![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)